2',2'-Difluoro-3'-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride
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Description
The compound “2’,2’-Difluoro-3’-isobutyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride” is a chemical with the CAS Number: 2098126-98-6 . It has a molecular weight of 251.75 . The IUPAC name for this compound is (1R,5S)-2’,2’-difluoro-3’-isopropyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19F2N.ClH/c1-7(2)10-11(12(10,13)14)5-8-3-4-9(6-11)15-8;/h7-10,15H,3-6H2,1-2H3;1H . This code represents the structure of the molecule, including the positions of the atoms and the connectivity between them.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : A study by Mandzhulo et al. (2016) described the synthesis of related compounds, including 8-azaspiro bicyclo compounds, through epoxide ring opening and subsequent cyclization processes. This research provides insight into the synthetic pathways that could be relevant to the compound (Mandzhulo et al., 2016).
Electrochemical Formation : Research by Nünnecke et al. (1997) on the electrochemical reduction of related compounds highlights the potential for electrochemical methods in synthesizing or modifying bicyclic structures like 2',2'-Difluoro-3'-isobutyl-8-azaspiro compounds (Nünnecke et al., 1997).
Efficient Synthesis : Connolly et al. (2010) reported an efficient four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, which is structurally similar to the compound . This study highlights methods that could be applicable for synthesizing and isolating similar compounds (Connolly et al., 2010).
Potential Applications and Properties
Diversity-Oriented Synthesis : A study by Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, including compounds structurally related to 2',2'-Difluoro-3'-isobutyl-8-azaspiro compounds. These compounds were shown to have potential applications in drug discovery (Wipf et al., 2004).
Anti-tumor and Anti-angiogenic Activity : Research by Basappa et al. (2009) on new azaspiro bicyclic hydantoin derivatives, which have structural similarities to the compound , demonstrated significant anti-proliferative activity and potential anti-tumor applications (Basappa et al., 2009).
Crystal and Molecular Structure Studies : A study by Manjunath et al. (2011) on the crystal and molecular structure of related compounds offers valuable insights into the structural characteristics and stability of similar bicyclo compounds (Manjunath et al., 2011).
Anti-influenza A Activity : Research by de la Cuesta et al. (1984) on N-substituted bicyclo[3.2.1]octane-spiro-pyrrolidine hydrochlorides, which are structurally similar, showed in vitro activity against influenza A viruses, suggesting potential antiviral applications (de la Cuesta et al., 1984).
Properties
IUPAC Name |
1',1'-difluoro-3'-(2-methylpropyl)spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2N.ClH/c1-8(2)5-11-12(13(11,14)15)6-9-3-4-10(7-12)16-9;/h8-11,16H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGVNTHRWWQYJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2(C1(F)F)CC3CCC(C2)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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